N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine
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Overview
Description
N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine, also known as methotrimeprazine, is a chemical compound that belongs to the class of phenothiazine derivatives. It has been widely used in scientific research due to its unique properties, including its ability to act as a dopamine receptor antagonist and its potential as a therapeutic agent for various neurological disorders.
Mechanism of Action
Methotrimeprazine acts as a dopamine receptor antagonist, which means it blocks the action of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, behavior, and cognition. By blocking dopamine receptors, N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamineazine can reduce the symptoms of certain neurological disorders, such as schizophrenia and bipolar disorder. Additionally, N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamineazine has been shown to have a sedative effect, which may be due to its ability to block histamine receptors in the brain.
Biochemical and Physiological Effects
Methotrimeprazine has several biochemical and physiological effects that have been studied in scientific research. It has been shown to decrease the release of dopamine in the brain, which can lead to a reduction in symptoms of certain neurological disorders. Methotrimeprazine has also been shown to have a sedative effect, which can be beneficial for patients with anxiety or sleep disorders. Additionally, N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamineazine has been shown to have anticholinergic effects, which means it can block the action of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
Methotrimeprazine has several advantages for lab experiments, including its ability to act as a dopamine receptor antagonist and its potential therapeutic applications for various neurological disorders. However, there are also limitations to using N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamineazine in lab experiments. For example, it has a relatively short half-life, which means it may need to be administered frequently in order to maintain its effects. Additionally, N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamineazine has been shown to have potential side effects, such as sedation and anticholinergic effects, which may need to be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamineazine. One area of focus could be on its potential therapeutic applications for neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research could be done to explore its mechanism of action and its effects on the central nervous system. Finally, research could be done to develop new methods for synthesizing N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamineazine that are more efficient and cost-effective.
Synthesis Methods
The synthesis of N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamineazine involves the reaction of 4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl chloride with N,N-dimethylamine in the presence of a base. This reaction leads to the formation of N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamineazine as a white crystalline solid with a melting point of 132-133°C. This process has been described in detail in several research articles and is considered a reliable and efficient method for producing N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamineazine.
Scientific Research Applications
Methotrimeprazine has been extensively used in scientific research due to its ability to act as a dopamine receptor antagonist. It has been shown to have potential therapeutic applications for various neurological disorders, including schizophrenia, bipolar disorder, and Parkinson's disease. Methotrimeprazine has also been used in the study of the central nervous system and its effects on behavior, cognition, and memory.
properties
Molecular Formula |
C18H21NOS |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C18H21NOS/c1-19(2)11-16-14-8-5-4-7-13(14)12-21-18-15(16)9-6-10-17(18)20-3/h4-10,16H,11-12H2,1-3H3 |
InChI Key |
OMKCSQWWLSDBSG-UHFFFAOYSA-N |
SMILES |
CN(C)CC1C2=C(C(=CC=C2)OC)SCC3=CC=CC=C13 |
Canonical SMILES |
CN(C)CC1C2=C(C(=CC=C2)OC)SCC3=CC=CC=C13 |
Origin of Product |
United States |
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